N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC20134023
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FN5 |
|---|---|
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C12H18FN5/c1-5-18-12(13)10(9(3)16-18)7-14-11-6-8(2)15-17(11)4/h6,14H,5,7H2,1-4H3 |
| Standard InChI Key | LYGXGHJOGGIRQN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C(=N1)C)CNC2=CC(=NN2C)C)F |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a bifunctional pyrazole derivative characterized by two distinct pyrazole rings interconnected via a methylene-linked amine group. The first pyrazole ring (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl) features an ethyl group at position 1, a fluorine atom at position 5, and a methyl group at position 3. The second pyrazole ring (1,3-dimethyl-1H-pyrazol-5-amine) contains methyl substituents at positions 1 and 3, with an amine functional group at position 5.
The molecular formula is C₁₂H₁₉FN₅, yielding a molecular weight of 287.77 g/mol. Key structural features include:
-
Electron-withdrawing fluorine: Enhances metabolic stability and influences electronic distribution across the pyrazole rings.
-
Alkyl substituents (ethyl, methyl): Contribute to hydrophobicity, facilitating membrane permeability.
-
Methylene bridge: Provides conformational flexibility, enabling interactions with diverse biological targets.
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound | Substituents (Ring 1) | Substituents (Ring 2) | Molecular Formula |
|---|---|---|---|
| Target Compound | 1-Ethyl, 5-Fluoro, 3-Methyl | 1,3-Dimethyl, 5-Amine | C₁₂H₁₉FN₅ |
| Analog A | 1-Ethyl, 5-Fluoro | 1-Isopropyl, 5-Amine | C₁₂H₁₆FN₅ |
| Analog B | 1-Ethyl, 5-Fluoro | 1,4-Dimethyl, 5-Amine | C₁₂H₁₉FN₅ |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Formation of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde: Achieved via Vilsmeier-Haack reaction on 3-methylpyrazole, followed by ethylation and fluorination.
-
Reductive Amination: The aldehyde intermediate reacts with 1,3-dimethyl-1H-pyrazol-5-amine under basic conditions (e.g., NaBH₃CN) in polar aprotic solvents like tetrahydrofuran (THF).
Reaction conditions are meticulously controlled:
-
Temperature: 60–80°C to balance reaction rate and byproduct formation.
-
Catalysts: Palladium or nickel-based catalysts enhance yield in hydrogenation steps.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to improve scalability and purity. Key considerations include:
-
Solvent Recycling: THF and dichloromethane are recovered via distillation.
-
Purification: Chromatography and crystallization achieve >98% purity, critical for pharmaceutical applications.
Biological Activity and Mechanisms
Anticancer Properties
Pyrazole derivatives exhibit notable cytotoxicity against cancer cell lines. While specific data for the target compound remains under investigation, structural analogs demonstrate:
-
IC₅₀ Values: 0.01–10 µM against breast (MCF7) and lung (A549) carcinomas.
-
Mechanism: Inhibition of kinase signaling pathways (e.g., EGFR, VEGFR) and induction of apoptosis via caspase-3 activation.
Anti-Inflammatory Effects
The compound’s fluorine and amine groups facilitate interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, analogs show:
-
Edema Reduction: 40–60% suppression in carrageenan-induced paw edema.
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors and bromodomain antagonists. Its modular structure allows for:
-
Side-Chain Modifications: Tailoring pharmacokinetic profiles (e.g., logP, solubility).
-
Targeted Delivery: Conjugation with nanoparticles enhances tumor-specific uptake.
Agricultural Chemistry
Pyrazole derivatives are explored as herbicides and fungicides. The fluorine atom improves resistance to microbial degradation, extending field efficacy.
Comparative Analysis with Structural Analogs
Functional Differences
-
Fluorine vs. Chlorine: Fluorine’s electronegativity enhances binding affinity but reduces metabolic oxidation compared to chlorine.
-
Methyl vs. Isopropyl: Methyl groups lower steric hindrance, favoring enzyme active-site penetration.
Future Research Directions
-
Pharmacokinetic Studies: Assess oral bioavailability and half-life in preclinical models.
-
Target Identification: Employ CRISPR screening to uncover novel biological targets.
-
Green Synthesis: Develop solvent-free reactions to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume